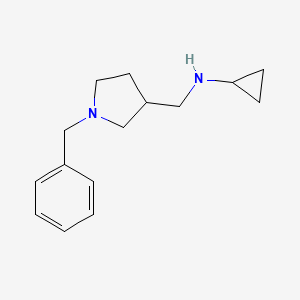

(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in organic chemistry and medicinal chemistry. nbinno.comfrontiersin.org Its prevalence in a wide range of natural products, such as alkaloids, vitamins, and hormones, underscores its biological significance. mdpi.com In synthetic organic chemistry, pyrrolidine derivatives are indispensable building blocks and are frequently used as chiral auxiliaries, ligands, and organocatalysts to promote chemical transformations in an efficient and environmentally friendly manner. mdpi.comresearchgate.net

The structural properties of the pyrrolidine scaffold are key to its utility:

Stereochemical Richness: The non-planar, puckered conformation of the ring allows for the precise spatial arrangement of substituents, which is crucial for designing molecules that can interact specifically with biological targets. nbinno.com

Chemical Versatility: The nitrogen atom imparts basicity and nucleophilicity, while the carbon backbone can be functionalized at various positions, enabling the creation of a diverse library of compounds. nbinno.comresearchgate.net

Pharmacokinetic Properties: The inclusion of a pyrrolidine motif can favorably influence a molecule's pharmacokinetic profile, affecting properties like metabolic stability, bioavailability, and solubility. nbinno.comfrontiersin.org

These attributes have led to the incorporation of the pyrrolidine scaffold into numerous approved drugs for treating a wide array of conditions, including cancer, viral infections, and central nervous system disorders. frontiersin.orgmdpi.com

The cyclopropylamine (B47189) moiety is another structural unit that has garnered significant attention in molecular design, particularly in medicinal chemistry. longdom.org It combines the unique steric and electronic properties of a three-membered cyclopropane (B1198618) ring with the reactivity of an amine group. acs.org

Key features contributing to its importance include:

Conformational Rigidity: The strained cyclopropane ring acts as a rigid conformational constraint, locking adjacent substituents into well-defined spatial orientations. This can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. acs.org

Metabolic Stability: The cyclopropyl (B3062369) group can serve as a "metabolic shield," protecting nearby functional groups from enzymatic degradation and thereby increasing the molecule's metabolic stability. researchgate.net

Electronic Properties: The C-C bonds of the cyclopropane ring possess enhanced π-character, allowing them to participate in electronic interactions and act as a bioisostere for other chemical groups, such as a vinyl group or a phenyl ring in certain contexts. acs.org

The cyclopropylamine unit is a key pharmacophore in various therapeutic agents, including antidepressants like tranylcypromine, where it acts as an inhibitor of monoamine oxidase (MAO). longdom.orgnih.gov Its ability to impart desirable pharmacokinetic and pharmacodynamic properties ensures its continued relevance in the design of next-generation pharmaceuticals. longdom.org

The investigation of the (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine framework is predicated on the synergistic combination of its constituent parts. This molecule serves as an excellent model system for several key areas of chemical research:

Stereoselective Synthesis: The presence of a stereocenter on the pyrrolidine ring provides a platform for developing and testing new methods for asymmetric synthesis.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the benzyl (B1604629), pyrrolidine, and cyclopropylamine components, researchers can probe how subtle structural changes affect the molecule's properties. This is a fundamental practice in drug discovery and catalyst design. frontiersin.org

Exploring Chemical Space: The framework represents a unique combination of flexible (benzyl and methyl linker) and rigid (pyrrolidine and cyclopropyl) elements. Studying its conformational preferences and dynamic behavior provides valuable insights into the behavior of complex amines.

The benzyl group, in particular, adds another layer of complexity and utility. It can engage in π-stacking interactions and serves as a bulky, lipophilic substituent that can influence the molecule's solubility and binding characteristics. The synthesis of related benzamide (B126) derivatives of 1-benzyl-3-aminopyrrolidines has been explored for potential neuroleptic activity. nih.gov This highlights the framework's potential as a scaffold for developing new biologically active compounds.

Research into complex amines is a vibrant and rapidly evolving field. Current trends are largely driven by the demand for more efficient, sustainable, and precise chemical methodologies.

Table 2: Key Research Trends in Amine Chemistry

| Research Trend | Focus Area | Significance |

|---|---|---|

| C-H Functionalization | Developing new catalytic methods to directly convert C-H bonds into C-N bonds. ijrpr.com | Offers more atom-economical and efficient synthetic routes to complex amines, avoiding multi-step sequences. illinois.edu |

| Sustainable Synthesis | Utilizing renewable starting materials, greener solvents, and catalytic methods to reduce environmental impact. ijrpr.com | Aligns with the principles of green chemistry, making chemical production more sustainable. |

| Photoredox Catalysis | Using light to drive novel chemical transformations for amine synthesis under mild conditions. | Enables new reaction pathways that are often inaccessible through traditional thermal methods. |

| Biocatalysis | Employing enzymes to synthesize chiral amines with high enantioselectivity. | Provides highly specific and environmentally benign routes to valuable, optically pure compounds. |

| Computational Modeling | Using machine learning and quantum chemistry to predict amine properties and reaction outcomes. acs.org | Accelerates the discovery and optimization of new amines and synthetic methods. |

These trends reflect a broader shift in organic chemistry towards methodologies that are not only powerful and versatile but also sustainable and efficient. The study of model systems like this compound can contribute to and benefit from these advancements, providing a platform to test new synthetic methods and to generate novel structures for further investigation.

An exploration into the synthesis of this compound reveals a multi-faceted approach, relying on established and evolving methodologies in heterocyclic chemistry. The construction of this specific molecule necessitates a strategic combination of reactions to form the core pyrrolidine structure, followed by precise functionalization at the nitrogen and the 3-position side chain. This article delves into the synthetic strategies, from historical routes to modern optimization techniques, that underpin the creation of this complex amine.

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-benzylpyrrolidin-3-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)11-17-9-8-14(12-17)10-16-15-6-7-15/h1-5,14-16H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFDRCPVKBNLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CCN(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl Pyrrolidin 3 Ylmethyl Cyclopropyl Amine

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of a molecule is critical to its function and reactivity. For a flexible molecule like (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine, which possesses multiple rotatable single bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

To map the potential energy surface of this compound, a systematic conformational search would be initiated using molecular mechanics (MM) methods. youtube.com These methods employ classical physics principles to calculate the energy of a molecule based on the stretching of bonds, the bending of angles, and the rotation around torsional angles. Force fields such as MMFF94 or AMBER would be suitable for this organic molecule.

The process would involve systematically rotating the key single bonds: the bond connecting the benzyl (B1604629) group to the pyrrolidine (B122466) nitrogen, the bond between the pyrrolidine ring and the methyl group, and the bond linking the methyl group to the cyclopropylamine (B47189) nitrogen. Each rotation generates a new conformation, the energy of which is then minimized to find the nearest local energy minimum.

Following this initial search, molecular dynamics (MD) simulations would be performed. mdpi.com In an MD simulation, the molecule is placed in a virtual "box," and its atoms are allowed to move over time according to Newton's laws of motion. By simulating the molecule at a given temperature, it can overcome energy barriers and explore a wider range of its conformational space. Snapshots from the MD trajectory are periodically saved and minimized to identify unique low-energy conformers that might have been missed by the initial systematic search. This combined approach ensures a thorough exploration of the molecule's energy landscape.

Illustrative Data Table 1: Hypothetical Low-Energy Conformers Below is an example of a data table that would be generated from such a study, showing the relative energies of the most stable conformers. The conformer with the lowest energy (Conformer 1) is set as the reference (0.00 kcal/mol).

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | 0.00 | Angle A: 175, Angle B: 65, Angle C: -70 |

| 2 | 0.85 | Angle A: -70, Angle B: 180, Angle C: 60 |

| 3 | 1.23 | Angle A: 178, Angle B: -60, Angle C: 175 |

| 4 | 1.98 | Angle A: 68, Angle B: 70, Angle C: -170 |

Once a set of unique low-energy conformers is identified, the next step is to determine their relative populations at a given temperature. This is achieved through a quantitative analysis based on the principles of statistical mechanics, specifically the Boltzmann distribution. The probability of finding a molecule in a particular conformation is exponentially related to its energy.

The population of each conformer can be calculated using the energies obtained from higher-level quantum mechanics calculations (such as Density Functional Theory) for greater accuracy. The analysis reveals which shapes the molecule is most likely to adopt in a solution at equilibrium, which is crucial for understanding how it might interact with other molecules, such as biological receptors.

Quantum Chemical Characterization

To gain a deeper understanding of the molecule's properties, quantum chemical calculations are essential. These methods solve the Schrödinger equation (or an approximation of it) to describe the electronic structure of the molecule. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost for molecules of this size. irjweb.combiomedres.us

The electronic character of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.gov These parameters are vital for predicting how the molecule might behave in chemical reactions.

Illustrative Data Table 2: Hypothetical Electronic Properties This table shows the kind of data that would be generated from a DFT calculation at a level of theory like B3LYP/6-31G(d).

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap | 6.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 0.15 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The MEP map is colored to show regions of different electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atoms, as they are electronegative and possess lone pairs of electrons. These sites would be the most likely to act as hydrogen bond acceptors or bases. The hydrogen atoms, particularly those on the amine group, would show positive potential, marking them as potential hydrogen bond donors. Understanding the MEP is crucial for predicting non-covalent interactions. rsc.orgacs.org

Quantum chemical calculations can accurately predict spectroscopic properties, which can be used to confirm the structure of a synthesized compound. pressbooks.pub By calculating the magnetic shielding of each nucleus, one can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.comyoutube.comyoutube.comresearchgate.net

Similarly, by calculating the vibrational frequencies of the molecule's bonds, a theoretical Infrared (IR) spectrum can be generated. youtube.comyoutube.comyoutube.com These predicted spectra can be compared to experimental spectra. A good match between the predicted and experimental data provides strong evidence that the correct molecule has been synthesized with the predicted lowest-energy conformation. This is a powerful method for structural verification.

Illustrative Data Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| Benzyl -CH₂- | 3.65 |

| Pyrrolidine -CH- | 2.90 |

| Cyclopropyl (B3062369) -CH- | 2.45 |

| Aromatic -CH- | 7.20 - 7.35 |

Illustrative Data Table 4: Hypothetical Predicted IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C-N Stretch | 1100 |

| N-H Bend | 1600 |

Molecular Docking and Ligand-Target Interaction Prediction (Purely Theoretical/In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This in silico approach is invaluable for hypothesizing how a ligand, such as this compound, might interact with a biological target at the molecular level.

To understand the therapeutic potential of this compound, its binding mode can be simulated within various hypothetical protein cavities. A theoretical active site, representative of common drug targets, might feature a combination of hydrophobic pockets and polar, hydrogen-bonding residues.

In such a simulation, the compound is expected to orient its distinct chemical moieties to achieve optimal complementarity with the cavity. The benzyl group, being large and lipophilic, would likely be buried within a deep hydrophobic pocket, shielded from the aqueous solvent. The more flexible pyrrolidine ring and cyclopropyl-amine side chain would then position themselves to interact with other features of the active site. The specific conformation adopted by the ligand would be the one that maximizes favorable intermolecular interactions and achieves the lowest binding free energy. Studies on similar N-benzylpyrrolidine derivatives have shown their capability to fit into well-defined binding sites, suggesting this compound would behave similarly. nih.gov

The structural features of this compound allow for a variety of intermolecular interactions that are crucial for high-affinity binding to a protein target. Based on its constituent parts, the following interactions can be predicted:

Hydrogen Bonding: The secondary amine in the cyclopropyl-amine group is a key hydrogen bond donor. It can form a strong hydrogen bond with an acceptor residue in the protein, such as the carbonyl oxygen of an aspartate, glutamate (B1630785), or backbone peptide bond. The nitrogen atom within the pyrrolidine ring acts as a hydrogen bond acceptor.

Hydrophobic Contacts: The benzyl ring and the cyclopropyl group are both lipophilic and would favorably interact with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine through van der Waals forces. These hydrophobic interactions are a primary driving force for ligand binding.

Pi-Stacking: The aromatic benzyl ring can engage in pi-stacking interactions with the aromatic side chains of phenylalanine, tyrosine, or tryptophan residues in the binding pocket. This type of interaction can significantly contribute to the stability of the ligand-protein complex.

| Molecular Moiety | Potential Intermolecular Interaction | Interacting Protein Residue (Example) |

|---|---|---|

| Benzyl Group | Pi-Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

| Benzyl Group | Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile) |

| Cyclopropyl Group | Hydrophobic Interaction | Valine (Val), Alanine (Ala) |

| Cyclopropyl-amine (NH) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu) |

| Pyrrolidine Ring (N) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

In drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are metrics used to assess the quality of a compound by relating its binding affinity to its size and lipophilicity, respectively. core.ac.ukgardp.org

Ligand Efficiency (LE) is defined as the binding energy per heavy (non-hydrogen) atom. It rewards compounds that achieve high affinity with a lower molecular weight.

Lipophilic Efficiency (LipE) is calculated as the pIC50 (the negative log of the half-maximal inhibitory concentration) minus the logP (a measure of lipophilicity). wikipedia.org High LipE values (typically >5) are desirable, as they indicate that a compound's potency is not solely due to non-specific binding driven by high lipophilicity, which can lead to off-target effects. gardp.orgwikipedia.org

For this compound, we can perform a theoretical analysis. The molecule has 16 heavy atoms. Its lipophilicity (calculated logP or cLogP) would be moderately high due to the benzyl and cyclopropyl groups. To be considered an efficient ligand, it would need to exhibit potent binding affinity to its target. For instance, if the compound were to have a theoretical pIC50 of 8.0 and a cLogP of 2.5, its LipE would be 5.5, which is considered a favorable value in lead optimization. youtube.com

| Parameter | Definition | Theoretical Value/Goal |

|---|---|---|

| Heavy Atom Count (HAC) | Number of non-hydrogen atoms | 16 |

| Calculated logP (cLogP) | Measure of lipophilicity | ~2.5 - 3.5 (Estimated) |

| Ligand Efficiency (LE) | Binding Energy / HAC | > 0.3 kcal/mol/atom |

| Lipophilic Efficiency (LipE) | pIC50 - logP | > 5 |

Molecular Dynamics Simulations to Explore Dynamics and Solvent Effects

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations track the movements of every atom in the system, providing insights into the flexibility of the ligand and the stability of its interactions with the target protein and surrounding solvent. mdpi.com

Furthermore, the side chains themselves possess rotational freedom. The benzyl group can rotate, and the bond connecting the cyclopropyl-methyl group to the pyrrolidine ring also allows for conformational flexibility. An MD simulation, typically run for hundreds of nanoseconds, would reveal the preferred orientations of these groups and the stability of their interactions. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated from the simulation trajectory to quantify the stability of the ligand in the binding pocket and the flexibility of specific atomic groups. mdpi.com

The effect of the solvent (typically water in biological systems) is a critical component of molecular recognition. MD simulations explicitly model these effects.

Solvation Models: Simulations can employ either explicit or implicit solvent models.

Implicit Solvation: The solvent is treated as a continuous medium with a given dielectric constant. nih.gov Models like the Generalized Born surface area (GB/SA) are computationally faster and are useful for estimating the energetic cost of desolvating the ligand as it moves from the solvent into the protein's binding pocket. researchgate.net

Solvent Interaction Energies: By analyzing the MD trajectory, the interaction energy between the ligand and the surrounding solvent can be calculated. This helps in understanding the thermodynamics of binding. For a ligand to bind successfully, the favorable interactions it forms with the protein must overcome the energetically unfavorable process of shedding its tightly bound water molecules (desolvation). Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used post-simulation to calculate these binding free energies, which include contributions from solvent effects.

Structure Molecular Interaction Relationship Smir Principles of 1 Benzyl Pyrrolidin 3 Ylmethyl Cyclopropyl Amine Derivatives

Design Principles Based on the (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine Scaffold

The this compound scaffold serves as a versatile framework in medicinal chemistry. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a common feature in many FDA-approved drugs and natural alkaloids like nicotine. nih.govwikipedia.org Its non-planar, puckered structure allows for the precise positioning of substituents in three-dimensional space, which is crucial for effective interaction with biological targets. nih.gov

Design strategies often utilize this scaffold to mimic the structures of amino acid neurotransmitters, potentially targeting receptors within the glutamate (B1630785) and GABA systems. nuph.edu.ua The inclusion of the 1-benzyl group and the 3-(cyclopropylaminomethyl) side chain provides distinct vectors for modification. In related series, such as benzamides derived from 1-benzyl-3-aminopyrrolidine, the cyclic nature of the scaffold was found to produce compounds with higher potency compared to corresponding linear structures. nih.gov This highlights a key design principle: using the rigid pyrrolidine core to reduce conformational flexibility, which can lead to a more favorable entropic contribution to binding energy. acs.org

Analysis of Substituent Effects on Predicted Molecular Recognition and Binding

The biological activity of derivatives based on this scaffold can be finely tuned by modifying its three main components. The following sections analyze the theoretical impact of these substitutions.

The N-benzyl group is a significant structural feature that can profoundly influence a molecule's interaction with a target protein. The aromatic ring can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions. Modifying the substitution pattern on this phenyl ring can alter these properties and, consequently, the binding affinity and selectivity of the compound.

For instance, in studies of related N-benzyl derivatives, the introduction of different substituents on the phenyl ring led to varied biological outcomes. nih.gov Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl, methoxy) can change the electronic distribution of the ring, affecting its interaction with electron-rich or electron-poor pockets in a receptor. nih.gov Furthermore, the position of these substituents (ortho, meta, or para) dictates their spatial orientation, which can either facilitate or hinder optimal binding. In one study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, moving from an unsubstituted phenyl to a 3-pyridyl group (a bioisostere) maintained potency, demonstrating that strategic replacement can preserve key interactions. acs.org

Table 1: Predicted Effects of Benzyl (B1604629) Group Substitutions on Molecular Interactions

| Substitution Position | Substituent Type | Predicted Impact on Interaction Profile | Rationale |

|---|---|---|---|

| para | Electron-withdrawing (e.g., -Cl, -F) | May enhance binding in halogen-bonding pockets; alters ring electronics. | Based on general principles of medicinal chemistry and SAR of related compounds. nih.govmdpi.com |

| para | Electron-donating (e.g., -CH₃, -OCH₃) | Can increase hydrophobic interactions and alter electronic character. | Observed in related series to enhance activity. researchgate.net |

| ortho | Bulky group (e.g., -CF₃) | May introduce steric hindrance, potentially reducing affinity, or could promote a specific, active conformation. | Can lead to reduced activity if it clashes with the binding site. nih.gov |

The pyrrolidine ring is not a static, flat structure; it exists in various puckered conformations (envelope and twisted forms). The specific conformation adopted can be influenced by its substituents, which in turn affects the orientation of the benzyl and cyclopropyl (B3062369) amine groups. nih.gov Introducing substituents directly onto the pyrrolidine ring can "lock" it into a preferred conformation, thereby improving its complementarity to a binding site.

For example, a study on neuroleptic benzamides found that introducing a methyl group at the 2-position of the 1-benzyl-pyrrolidin-3-yl core, resulting in a cis-configuration, produced the most potent compound in the series. nih.gov This suggests that the substituent helped to enforce a bioactive conformation, improving ligand efficiency. The stereochemistry of these substitutions is critical, as different stereoisomers can have vastly different biological activities.

Table 2: Influence of Pyrrolidine Ring Substitutions on Predicted Ligand Efficiency

| Substitution Position | Substituent Type | Predicted Impact on Ligand Efficiency | Rationale |

|---|---|---|---|

| C-2 | Small alkyl (e.g., -CH₃) | Can restrict ring puckering, leading to a more defined and potentially more active conformation. | As demonstrated in the cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl) benzamide (B126) series. nih.gov |

| C-3 or C-4 | Polar group (e.g., -OH) | May introduce new hydrogen bonding opportunities and alter solubility. | Substituents affect the ring's stereoelectronics and pharmacological efficacy. nih.gov |

The cyclopropyl amine moiety plays a multifaceted role in shaping the interaction profile of the molecule. The cyclopropyl group itself offers several advantages in drug design. acs.org Its rigid, three-membered ring structure restricts the conformational freedom of the attached amine side chain. acs.org This pre-organization of the ligand into a specific conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. acs.org

The electronic properties of the cyclopropane (B1198618) ring, which has enhanced π-character in its C-C bonds, can also contribute to binding. acs.org Furthermore, this group is often used to improve metabolic stability by blocking sites susceptible to oxidation. acs.org The basic nitrogen of the amine is a key pharmacophoric element, typically acting as a proton acceptor to form a salt bridge or as a hydrogen bond donor, anchoring the ligand in its binding site. nih.gov The combination of the rigid cyclopropyl spacer and the interactive amine group makes this moiety critical for molecular complementarity.

Table 3: Functional Contributions of the Cyclopropyl Amine Moiety

| Component | Function | Predicted Contribution to Molecular Interaction |

|---|---|---|

| Cyclopropyl Ring | Conformational Constraint | Reduces flexibility of the side chain, potentially increasing binding affinity due to favorable entropy. acs.org |

| Cyclopropyl Ring | Metabolic Shielding | Can increase metabolic stability by protecting adjacent bonds from enzymatic degradation. acs.org |

| Amine Group | Basic Center | Forms crucial ionic or hydrogen bond interactions with acidic residues (e.g., Asp, Glu) in the target protein. nih.gov |

Computational Approaches to Quantifying Structure-Molecular Interaction Relationships

To better understand and predict how structural modifications affect biological activity, computational methods are widely employed. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the SMIR of a compound series.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their binding affinity for a specific target.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Statistical methods are then used to build a model that identifies which descriptors are most important for the observed activity.

A well-validated QSAR model can be a powerful predictive tool. nih.gov It can help researchers understand which structural features are beneficial or detrimental to activity. For example, a model might reveal that higher lipophilicity in the benzyl ring and the presence of a hydrogen bond acceptor on the pyrrolidine ring are positively correlated with activity. nih.gov This information can then guide the design of new, more potent derivatives, prioritizing the synthesis of compounds with the highest predicted activity and optimizing resource allocation. researchgate.net

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Class | Example Descriptors | Property Quantified |

|---|---|---|

| Electronic | Hammett constants (σ), Partial charges | Distribution of electrons, ability to participate in electrostatic interactions. nih.gov |

| Steric | Molar Refractivity (MR), STERIMOL parameters | Size and shape of the molecule or substituents. nih.gov |

| Hydrophobic | LogP, π values | Lipophilicity, which influences membrane permeability and hydrophobic interactions. nih.gov |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide |

| N-Benzyl-2-phenylpyrimidin-4-amine |

Pharmacophore Modeling for Ligand Design Principles (Theoretical)

Pharmacophore modeling is a cornerstone of rational drug design, providing a theoretical framework to understand the essential structural features a molecule must possess to interact with a specific biological target. For derivatives of this compound, a pharmacophore model represents the three-dimensional arrangement of key chemical functionalities that govern its molecular recognition at a receptor's binding site. The development of such a model, even theoretically, relies on identifying the fundamental interaction points within the scaffold.

A hypothetical pharmacophore model for this class of compounds would be constructed by analyzing the spatial distribution of several critical features. These features are derived from the core structure and are presumed to be essential for biological activity.

Key Pharmacophoric Features:

Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyrrolidine ring is a prominent hydrogen bond acceptor, capable of forming a crucial hydrogen bond with a donor group (e.g., an -OH or -NH from an amino acid residue) in the receptor.

Aromatic/Hydrophobic Feature (AR/HY): The benzyl group provides a large, hydrophobic, and aromatic moiety. This feature is likely to engage in non-polar interactions such as van der Waals forces or π-π stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan) in a hydrophobic pocket of the target protein.

Hydrophobic/Alicyclic Feature (HY): The cyclopropyl group is a small, rigid, and hydrophobic feature. Its constrained conformation can provide a high degree of selectivity by fitting into a well-defined hydrophobic pocket that cannot accommodate larger or more flexible alkyl groups.

Positive Ionizable/Hydrogen Bond Donor (PI/HBD): At physiological pH, the secondary amine linking the pyrrolidine methyl group and the cyclopropyl group is expected to be protonated. This creates a positive charge, allowing it to function as a cationic center for strong electrostatic or ionic interactions with negatively charged residues (e.g., aspartate or glutamate). In its unprotonated state, it can also act as a hydrogen bond donor.

The spatial relationship—the distances and angles between these features—is paramount. A valid pharmacophore model would define the precise geometry required for optimal binding. For instance, a model might stipulate a specific distance between the centroid of the benzyl ring's aromatic feature and the pyrrolidine nitrogen's HBA feature. Computational methods generate these models by superimposing multiple active molecules and abstracting their common chemical features. The resulting model serves as a 3D query for screening virtual databases to find new, structurally diverse compounds that match the pharmacophoric requirements, or to guide the modification of the existing scaffold to enhance potency.

Development of Ligand-Based and Structure-Based Design Hypotheses for Novel Chemical Entities

Building upon the this compound scaffold, novel chemical entities can be rationally designed using two complementary approaches: ligand-based design and structure-based design. These strategies provide testable hypotheses for modifying the parent molecule to improve its pharmacological profile.

Ligand-Based Design Hypotheses

When the three-dimensional structure of the biological target is unknown, design hypotheses are formulated based on the structure-activity relationships (SAR) of known active molecules.

Quantitative Structure-Activity Relationship (QSAR): A primary hypothesis in ligand-based design is that changes in the biological activity of a series of derivatives can be correlated with changes in their physicochemical properties (descriptors). semanticscholar.org A 3D-QSAR study could be performed to understand the influence of steric, electrostatic, and hydrophobic fields on the activity of these compounds. nih.govnih.gov For example, one could hypothesize that substituting the benzyl ring with electron-withdrawing or electron-donating groups will systematically alter binding affinity. This can lead to a predictive model to prioritize the synthesis of more potent analogues.

Pharmacophore-Guided Analogue Design: Using the theoretical pharmacophore model, one can hypothesize that modifying the scaffold to better fit the model will enhance activity. For instance, if the model suggests tolerance for a larger hydrophobic group, the cyclopropyl moiety could be replaced with a cyclobutyl or cyclopentyl group. Another hypothesis could be that altering the linker between the pyrrolidine and the benzyl group could optimize the spatial orientation of these two key features.

Structure-Based Design Hypotheses

When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-EM, hypotheses can be generated by analyzing the ligand-receptor interactions directly.

Molecular Docking and Pocket Filling: A fundamental hypothesis is that the molecule binds in a specific orientation (a binding pose) within the receptor's active site. Molecular docking simulations can predict this pose. mdpi.com If docking reveals an unoccupied pocket adjacent to the benzyl group, a key hypothesis would be that adding a suitable substituent to the aromatic ring to fill this void will increase van der Waals contacts and improve binding affinity. nih.gov

Targeting Specific Interactions: By examining the predicted binding pose, one can hypothesize that introducing new functional groups will lead to the formation of additional, favorable interactions. For example, if a polar amino acid residue is near the cyclopropyl ring, one might hypothesize that replacing this hydrophobic group with a moiety capable of hydrogen bonding (e.g., a small hydroxylated ring) would increase potency by forming a new hydrogen bond.

These design hypotheses can be summarized in a structured manner to guide synthetic chemistry efforts. The following table provides examples of such testable hypotheses for the development of novel derivatives.

| Design Strategy | Hypothesis | Example Modification | Rationale |

| Ligand-Based (QSAR) | Increasing the hydrophobicity of the aromatic ring will enhance binding affinity. | Replace the benzyl group with a 4-chlorobenzyl or a naphthylmethyl group. | To probe and exploit a potential hydrophobic pocket that interacts with the aromatic moiety. |

| Ligand-Based (Pharmacophore) | The distance between the aromatic feature and the pyrrolidine nitrogen is suboptimal. | Introduce a methylene (B1212753) (-CH2-) spacer between the pyrrolidine ring and the benzyl group. | To adjust the spatial orientation of key features to better match the pharmacophore model. |

| Structure-Based (Docking) | An empty pocket exists near the pyrrolidine ring. | Add a methyl or ethyl group to the carbon at position 4 of the pyrrolidine ring. | To fill the unoccupied space, thereby increasing hydrophobic interactions and potentially improving selectivity. |

| Structure-Based (Interaction) | A nearby acidic residue (e.g., Aspartic Acid) is not engaged by the ligand. | Replace the cyclopropylamine (B47189) with a slightly longer, basic side chain (e.g., aminocyclobutane). | To form a new salt bridge or strong hydrogen bond with the acidic residue, significantly increasing binding energy. |

The iterative application of these design principles, followed by chemical synthesis and biological evaluation, is a powerful paradigm for the discovery of novel and improved chemical entities based on the this compound scaffold.

Advanced Analytical Techniques for Research Characterization of 1 Benzyl Pyrrolidin 3 Ylmethyl Cyclopropyl Amine

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring in Research Settings

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For a compound like (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine, various chromatographic techniques are utilized to monitor reaction progress and determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile, thermally sensitive compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities, starting materials, or byproducts.

Key aspects of HPLC method development include selecting an appropriate stationary phase (the column), mobile phase (the solvent system), and detector. For this amine-containing compound, reversed-phase chromatography is typically the method of choice. A C18 (octadecylsilyl) column is often a good starting point, providing effective separation based on hydrophobicity.

The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The basic nature of the amine groups in the target molecule can lead to poor peak shape (tailing) on standard silica-based columns due to interactions with residual silanol (B1196071) groups. To counteract this, an amine-deactivated column or the addition of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase is often necessary. Alternatively, using a low pH mobile phase protonates the amines, which can also improve peak shape.

Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophore of the benzyl (B1604629) group. A photodiode array (PDA) detector can provide additional information by acquiring the UV-visible spectrum of each peak, aiding in peak identification and purity assessment.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its relatively high molecular weight and boiling point, this compound is not an ideal candidate for direct GC analysis. However, GC is highly applicable for monitoring the presence of more volatile starting materials, reagents, or potential side-products (analogs) used in its synthesis. keikaventures.comingenieria-analitica.com For instance, simpler pyrrolidine (B122466) precursors could be analyzed by GC. researchgate.net

A typical GC analysis involves injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas (like helium or nitrogen) onto a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A Flame Ionization Detector (FID) is commonly used for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced sensitivity and selectivity for nitrogen-containing molecules. keikaventures.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

The target molecule possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and characterization are critical. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, often providing advantages over traditional HPLC. chromatographyonline.comselvita.com

SFC uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. selvita.com Supercritical CO₂ has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to liquid mobile phases used in HPLC. chromatographyonline.com This results in reduced analysis times and lower consumption of organic solvents, making SFC a "greener" analytical technique. selvita.com

For chiral separations, the stationary phase is of utmost importance. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. nih.gov The separation of enantiomers on a CSP is achieved through differential transient diastereomeric interactions between the enantiomers and the chiral selector of the stationary phase.

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | Organic Solvents (e.g., Hexane, Ethanol) |

| Analysis Speed | Typically 3-5 times faster | Slower due to higher viscosity |

| Solvent Consumption | Significantly lower | High, especially for normal-phase |

| Efficiency | Higher due to low viscosity and high diffusivity | Lower |

| Environmental Impact | Lower ("Green" Chemistry) | Higher due to toxic solvent use |

Advanced Spectroscopic Investigations for Elucidating Specific Structural Features

While chromatography confirms purity, spectroscopy provides the definitive evidence for a molecule's structure. Advanced spectroscopic techniques are essential for piecing together the molecular framework, confirming connectivity, and defining the stereochemistry of this compound.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons in the molecule. However, for unambiguous assignment and structural elucidation, a suite of two-dimensional (2D) NMR experiments is required. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu It is used to identify adjacent protons and map out spin systems within the molecule, such as the protons on the pyrrolidine ring, the cyclopropyl (B3062369) group, and the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons (one-bond ¹H-¹³C correlations). sdsu.edu This spectrum is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu HMBC is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation from the benzylic methylene (B1212753) protons to the carbons of the pyrrolidine ring, confirming the N-benzyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly important for determining stereochemistry. For the target compound, NOESY could show correlations between the protons of the benzyl group and certain protons on the pyrrolidine ring, helping to define the molecule's preferred conformation.

| Experiment | Correlating Protons/Carbons | Structural Information Gained |

|---|---|---|

| COSY | Pyrrolidine ring protons with each other; Cyclopropyl protons with each other | Confirms proton connectivity within the aliphatic ring systems. |

| HSQC | Each proton with its directly attached carbon (e.g., benzylic CH₂ with its carbon) | Assigns all protonated carbon signals. |

| HMBC | Benzylic CH₂ protons to pyrrolidine C2/C5; Pyrrolidin-3-yl CH₂ protons to cyclopropyl carbons | Connects the benzyl, pyrrolidine, and cyclopropylamine (B47189) fragments. |

| NOESY | Protons on the benzyl ring with protons on the pyrrolidine ring | Provides information on the 3D conformation and stereochemistry. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, providing definitive confirmation of the compound's identity. For this compound (C₁₄H₂₀N₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the measured value.

Beyond exact mass, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the fragmentation pathways of the molecule. wvu.edu In an MS/MS experiment, the parent ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. nih.gov The fragmentation pattern is a unique fingerprint of the molecular structure and helps to confirm the connectivity of its different parts.

For this compound, characteristic fragmentation pathways would be expected:

Loss of the Benzyl Group: Cleavage of the C-N bond between the benzyl group and the pyrrolidine nitrogen can lead to the formation of a stable tropylium (B1234903) cation at m/z 91. nih.gov

Pyrrolidine Ring Opening: Fragmentation of the pyrrolidine ring can occur through various pathways, leading to characteristic neutral losses. wvu.edu

Cleavage of the Cyclopropylamine Moiety: The bond between the methylene bridge and the cyclopropylamine nitrogen could cleave, providing further structural confirmation.

| Ion | Formula | Calculated Exact Mass (m/z) | Proposed Structure/Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₂₁N₂⁺ | 217.1705 | Protonated Parent Molecule |

| [M-C₇H₇]⁺ | C₇H₁₄N₂⁺ | 126.1157 | Loss of benzyl radical (less common) or toluene (B28343) (after rearrangement) |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion from benzyl group cleavage |

| [M-C₄H₈N]⁺ | C₁₀H₁₃N⁺ | 147.1048 | Loss of cyclopropylamine moiety |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structure by probing the vibrational modes of a molecule's constituent functional groups. For a molecule such as this compound, the vibrational spectrum would be a composite of the characteristic vibrations of its three main structural components: the N-benzyl group, the pyrrolidine ring, and the cyclopropyl-amine moiety. A detailed analysis of the spectrum can provide insights into the local chemical environment of these functional groups.

The interpretation of the IR and Raman spectra would involve the assignment of observed vibrational bands to specific molecular motions. The complementarity of IR and Raman spectroscopy is crucial; vibrations that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa.

Expected Vibrational Modes:

A hypothetical assignment of the characteristic vibrational frequencies for this compound, based on data from analogous structures, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Benzyl Group | Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong | |

| CH₂ Wagging/Twisting | 1400-1200 | Medium | Weak | |

| Pyrrolidine Ring | C-H Stretch | 2980-2850 | Strong | Medium |

| CH₂ Scissoring | 1480-1440 | Medium | Medium | |

| C-N Stretch | 1250-1020 | Medium | Weak | |

| Cyclopropyl Group | C-H Stretch | 3100-3000 | Medium | Medium |

| Ring Breathing | 1200-1180 | Weak | Strong | |

| CH₂ Scissoring | ~1450 | Medium | Medium | |

| Amine Group | N-H Stretch (Secondary Amine) | 3500-3300 | Medium-Weak | Weak |

| N-H Bend | 1650-1580 | Medium | Weak | |

| C-N Stretch | 1250-1020 | Medium | Weak |

This table is interactive and can be sorted by column.

The aromatic C-H stretching vibrations of the benzyl group are expected in the 3100-3000 cm⁻¹ region. The C=C stretching modes of the aromatic ring typically appear as a set of bands between 1600 and 1450 cm⁻¹. The aliphatic C-H stretching vibrations of the pyrrolidine ring and the methylene bridge would be observed in the 2980-2850 cm⁻¹ range. The cyclopropyl group also exhibits C-H stretching vibrations in a similar region to the aromatic C-H stretches. A characteristic and often strong Raman band for the cyclopropyl ring is the "ring breathing" mode, which is expected around 1200 cm⁻¹.

The secondary amine (N-H) stretching vibration is anticipated as a weak to medium band in the IR spectrum in the 3500-3300 cm⁻¹ region. The corresponding N-H bending vibration would be found around 1650-1580 cm⁻¹. The C-N stretching vibrations for both the tertiary amine in the pyrrolidine ring and the secondary amine in the side chain would likely appear in the fingerprint region between 1250 and 1020 cm⁻¹.

X-ray Crystallography for Solid-State Structural Elucidation of Related Scaffolds or Co-Crystals (Excluding Basic Compound Data)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related N-benzyl heterocyclic structures can offer valuable insights into the likely solid-state conformation and intermolecular interactions.

Studies on N-benzyl substituted piperidines and other heterocyclic systems have revealed key structural features that are likely to be relevant. The conformation of the benzyl group relative to the heterocyclic ring is of particular interest. In many crystal structures, the benzyl group adopts a pseudo-equatorial or pseudo-axial orientation with respect to the ring, influenced by steric and electronic factors.

Conformational Analysis of the Pyrrolidine Ring:

The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to relieve ring strain. The specific puckering of the ring would be influenced by the nature and orientation of the substituents at the 1 and 3 positions. Conformational analysis of substituted N-acyl-pyrrolidines has shown that the N-acyl group can influence the ring to adopt conformations where the substituents at the 2- and 5-positions are in a pseudo-axial orientation. In the case of this compound, the bulky benzyl group at the nitrogen atom and the side chain at the 3-position would play a significant role in determining the most stable ring pucker.

Intermolecular Interactions:

A hypothetical table summarizing potential crystallographic parameters for a related benzyl-pyrrolidine scaffold, based on published data for analogous structures, is provided below.

| Crystallographic Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Chiral |

| Pyrrolidine Ring Conformation | Envelope or Twist |

| Benzyl Group Orientation | Pseudo-equatorial or Pseudo-axial |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, C-H···π Interactions |

This table is interactive and can be sorted by column.

The study of co-crystals could also provide valuable structural information. Co-crystallization with a suitable carboxylic acid, for example, would likely result in the formation of a salt with a well-defined hydrogen-bonding network between the protonated amine(s) and the carboxylate group, providing further insight into the conformational preferences of the molecule.

Future Directions and Emerging Research Challenges for 1 Benzyl Pyrrolidin 3 Ylmethyl Cyclopropyl Amine

Remaining Challenges in the Scalable and Sustainable Synthesis of Complex Pyrrolidine-Based Amines

The creation of complex, multi-substituted pyrrolidine (B122466) amines like (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine on an industrial scale presents considerable hurdles. A primary challenge lies in achieving stereocontrol, as the biological activity of such molecules is often dependent on the specific spatial orientation of their atoms. nih.govnih.gov While methods using chiral precursors like proline or 4-hydroxyproline (B1632879) are common, they can be costly and limit structural diversity. mdpi.com

Modern synthetic strategies are increasingly focused on sustainability and efficiency. The application of microwave-assisted organic synthesis (MAOS), for instance, has been shown to increase synthetic efficiency and align with the principles of green chemistry. nih.gov Researchers are also developing one-pot, multicomponent reactions (MCRs) that reduce waste and solvent consumption by combining several synthetic steps into a single procedure. tandfonline.com However, scaling these advanced laboratory methods to industrial production while maintaining high yields and stereoselectivity remains a significant obstacle. nih.govrsc.org

Table 1: Comparison of Synthetic Approaches for Pyrrolidine Derivatives

| Approach | Advantages | Disadvantages | Scalability/Sustainability Focus |

|---|---|---|---|

| Classical Multi-Step Synthesis | Well-established, versatile | Time-consuming, high waste (low atom economy), often harsh conditions | Poor sustainability, scalability can be challenging and costly. |

| Asymmetric Catalysis | High stereoselectivity, access to specific enantiomers | Catalyst cost and sensitivity, optimization required | Moderate; depends on catalyst cost and robustness. |

| Multicomponent Reactions (MCRs) | High efficiency, step economy, reduced waste tandfonline.com | Limited by substrate scope, complex optimization | Good sustainability potential; scalability is an active area of research. |

| Flow Chemistry | Rapid reaction times, enhanced safety, precise control, scalable rsc.org | High initial equipment cost, potential for clogging | Excellent scalability and improved sustainability through efficiency. |

| Green Chemistry Approaches | Use of renewable feedstocks, safer solvents, catalyst-free conditions rsc.orgresearchgate.net | Often lower yields or limited applicability compared to traditional methods | High sustainability focus; scalability is a key development goal. |

Advancements in Computational Methodologies for Enhancing Prediction Accuracy of Molecular Interactions

Computational models are indispensable for predicting how a molecule like this compound will interact with biological targets, thereby accelerating the discovery process. nih.govoup.com However, the accuracy of these predictions remains a significant challenge. Traditional methods like molecular docking, while useful for screening large libraries, often fail to reliably distinguish true binding compounds from non-binders because they treat the protein target as a rigid structure. nih.govacs.orgspringernature.com

A major advancement is the integration of molecular dynamics (MD) simulations with docking protocols. springernature.comconsensus.app MD simulations account for the natural flexibility of proteins and ligands, allowing for the observation of conformational changes and induced-fit effects that are crucial for accurate binding prediction. consensus.appstmjournals.com Studies have shown that using MD simulations to refine docking results can significantly improve the accuracy of binding pose prediction and the ability to differentiate active ligands from decoys, with some research reporting a 22% improvement in predictive power. nih.govacs.orgresearchgate.net

Despite these improvements, computational cost and the accuracy of the underlying force fields remain limitations. consensus.app The emergence of deep learning and other artificial intelligence techniques is providing new tools to enhance prediction accuracy. nih.govresearchgate.net These models can learn complex patterns from vast datasets of known protein-ligand interactions to improve scoring functions and predict binding affinities with greater precision than classical methods. nih.govmdpi.com The future of computational methodology lies in the synergistic use of these advanced techniques to create more robust and reliable predictive models for complex molecular interactions. stmjournals.comstmjournals.com

Table 2: Evolution of Computational Methods for Predicting Molecular Interactions

| Method | Principle | Key Advantage | Key Limitation |

|---|---|---|---|

| Molecular Docking | Simulates the binding of a ligand into a protein's active site, often treating the protein as rigid. springernature.com | High speed, suitable for screening millions of compounds. | Lack of receptor flexibility can lead to inaccurate predictions. nih.govspringernature.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, capturing flexibility. consensus.appstmjournals.com | Provides a dynamic view of the binding process, improving accuracy. nih.govconsensus.app | Very high computational cost, time-consuming. consensus.app |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the core interaction site with high-accuracy quantum mechanics and the rest of the system with faster molecular mechanics. stmjournals.com | High precision for the reaction center. | Computationally expensive, complex to set up. |

| Machine/Deep Learning Models | Learns from large datasets of known interactions to predict binding affinity and pose. nih.govoup.commdpi.com | Can be faster than physics-based simulations and learn complex patterns. stmjournals.com | Accuracy is highly dependent on the quality and size of training data. nih.gov |

Exploration of this compound as a Core Scaffold for Novel Chemical Probes in Basic Biological Research (Mechanistic, Non-Therapeutic Context)

Beyond therapeutic applications, the core structure of this compound can serve as a valuable scaffold for creating chemical probes. researchgate.netfrontiersin.org These probes are small molecules designed not to treat a disease, but to investigate and visualize biological processes at the molecular level. rsc.orgacs.orgrsc.org The pyrrolidine scaffold is particularly useful due to its rigid, three-dimensional nature, which can be systematically modified to achieve high affinity and selectivity for a specific biological target, such as a protein or enzyme. researchgate.netnih.gov

The design of a chemical probe involves attaching functional groups to the core scaffold. mdpi.com For instance, a fluorescent tag can be added to allow for imaging of the target protein's location and movement within living cells. acs.orgrsc.org Alternatively, a photoreactive group can be incorporated, enabling the probe to permanently bind to its target upon exposure to light, which helps in identifying unknown binding partners. mdpi.com

Utilizing a scaffold like this compound in this non-therapeutic context provides powerful tools for basic research. youtube.com These probes can help elucidate the function of specific proteins in complex cellular pathways, validate new drug targets, and provide a deeper understanding of the mechanisms underlying health and disease. mdpi.comyoutube.com The development of highly selective probes remains a challenge, as off-target binding can lead to misleading results. mdpi.com

Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of Related Chemical Entities

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of discovering new molecules. mdpi.comnih.gov The traditional drug discovery pipeline is notoriously long and expensive, but AI offers the potential to dramatically accelerate this process. mdpi.comnih.govosti.gov For a foundational structure like this compound, AI can be used to explore the vast "chemical space" of possible related molecules to identify new entities with desired properties. oup.com

A key application of AI is de novo drug design, where generative models create entirely new molecular structures from scratch. nih.govnih.govacs.org These models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on existing libraries of pyrrolidine-based compounds and then tasked to generate novel molecules that are predicted to have high binding affinity for a specific target, good solubility, and low toxicity. mdpi.comnih.gov

Table 3: Applications of AI/ML in the Discovery of Chemical Entities

| AI/ML Application | Description | Impact on Discovery |

|---|---|---|

| Virtual Screening | ML models predict the activity of compounds in large virtual libraries against a target protein, prioritizing candidates for testing. mdpi.comnih.gov | Dramatically reduces the number of compounds that need to be synthesized and tested experimentally. |

| Generative Models (De Novo Design) | AI algorithms design novel molecules with optimized properties by learning from known chemical data. nih.govnih.govacs.org | Enables exploration of new chemical space beyond existing libraries to find innovative molecular structures. |

| Property Prediction (ADMET) | Models predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule early in the design phase. mdpi.com | Reduces late-stage failures by eliminating compounds with poor pharmacological profiles early on. |

| Retrosynthesis Prediction | AI tools predict plausible synthetic routes for a target molecule. | Speeds up chemical synthesis planning and helps assess the synthetic feasibility of novel compounds. |

| Multi-Objective Optimization | Algorithms simultaneously optimize several molecular properties (e.g., potency, selectivity, low toxicity). nih.gov | More efficient than traditional, sequential optimization, leading to better overall drug candidates. |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing (1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amine?

Answer:

A typical approach involves coupling cyclopropylamine derivatives with benzyl-pyrrolidinyl intermediates via nucleophilic substitution or metal-catalyzed cross-coupling. For example, copper(I) bromide and cesium carbonate can facilitate amine-aryl coupling under mild conditions (35°C, 48 hours) in solvents like dimethyl sulfoxide (DMSO). Post-synthesis purification often employs liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (gradient elution with ethyl acetate/hexane) . Yields may vary (e.g., 17.9% in one protocol), necessitating optimization of stoichiometry, catalyst loading, or reaction time .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To verify substituent connectivity and stereochemistry. For example, cyclopropyl protons appear as distinct multiplets (δ ~0.5–1.5 ppm), while benzyl groups show aromatic signals (δ ~7.0–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .

Basic: What safety protocols are critical during handling?

Answer:

- Fire Hazards : Use alcohol-resistant foam or dry chemical extinguishers; combustion releases toxic gases (e.g., NOx, HBr) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For spills, decontaminate with soap/water for skin contact and flush eyes with water for 15+ minutes .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced: How can low synthetic yields (e.g., <20%) be optimized?

Answer:

Low yields may stem from side reactions or inefficient catalysis. Strategies include:

- Catalyst Screening : Replace copper(I) bromide with palladium complexes for improved coupling efficiency .

- Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity.

- Temperature Gradients : Increase reaction temperature incrementally (e.g., 35°C → 60°C) while monitoring decomposition via TLC .

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography or 2D-COSY to confirm stereochemistry .

- Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental results.

- Impurity Analysis : Conduct HPLC-MS to identify byproducts interfering with spectral interpretation .

Advanced: What computational tools predict the reactivity of cyclopropylamine derivatives in novel reactions?

Answer:

- Density Functional Theory (DFT) : Models transition states and activation energies for ring-opening reactions (e.g., cyclopropane strain effects).

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.

- Machine Learning (ML) : Predicts reaction outcomes using datasets from analogous amines (e.g., Hammett substituent constants) .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Core Modifications : Replace benzyl with substituted aryl groups (e.g., 4-chlorophenyl) to assess electronic effects .

- Stereochemical Variants : Synthesize enantiomers via chiral catalysts and compare bioactivity (e.g., enzyme inhibition assays).

- Functional Group Additions : Introduce sulfonamide or carboxamide moieties to evaluate solubility and binding affinity .

Advanced: What strategies mitigate hazards during scale-up for preclinical studies?

Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor exothermic reactions in real time.

- Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., HCl washes) .

- Controlled Addition : Gradually introduce reactive reagents (e.g., cyclopropanamine) to prevent thermal runaway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.